Lipophilicity Comparison: Increased logP of Fluorinated Analog
Introduction of the ortho-fluorine atom on the phenoxy ring increases the lipophilicity of the molecule compared to its non-fluorinated analog. The target compound has a calculated logP of ~3.54 , while the non-fluorinated analog tert-butyl 4-phenoxypiperidine-1-carboxylate has a logP of ~3.3 [1]. This difference can impact membrane permeability and metabolic stability in derived drug candidates.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | ~3.54 |
| Comparator Or Baseline | tert-butyl 4-phenoxypiperidine-1-carboxylate (CAS 155989-69-8): ~3.3 |
| Quantified Difference | Target is approximately 0.24 logP units higher. |
| Conditions | Calculated partition coefficient (logP). |
Why This Matters
A higher logP indicates greater lipophilicity, which is a key determinant in a molecule's ability to cross biological membranes and can affect oral bioavailability.
- [1] Kuujia.com. (n.d.). Cas no 155989-69-8 (tert-Butyl 4-phenoxypiperidine-1-carboxylate). Retrieved April 10, 2024. View Source
